2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid
Beschreibung
This compound is a highly branched peptide derivative featuring multiple amino acid residues, including lysine (2,6-diaminohexanoyl), valine (3-methylbutanoyl), isoleucine (4-methylpentanoyl), and phenylalanine derivatives. Key structural elements include:
- Methylsulfanyl (SCH₃) groups: These hydrophobic moieties may enhance membrane permeability or modulate solubility .
- 1H-imidazol-4-yl substituent: Likely contributes to metal-binding or catalytic activity, analogous to histidine residues in proteins .
Estimated Properties (based on analogs in and ):
| Property | Value |
|---|---|
| Molecular Formula | ~C₆₀H₉₈N₁₈O₁₆S₂ |
| Molecular Weight | ~1,400–1,500 g/mol |
| Hydrogen Bond Donors | ~14 |
| Rotatable Bonds | ~25 |
| Topological Polar SA | ~500 Ų |
Eigenschaften
Molekularformel |
C80H138N26O24S2 |
|---|---|
Molekulargewicht |
1912.2 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114) |
InChI-Schlüssel |
XPZWWTIIKSODDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH” have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Potential: The target compound’s methylsulfanyl groups resemble cysteine derivatives in , which showed antiviral activity via thiol-mediated redox interactions. Its imidazole moiety may mimic histidine’s role in metalloenzyme inhibition . Branched structure contrasts with linear peptides like Lys-Val-Ile-Leu-Phe (), which lack multivalent binding capacity but exhibit simpler synthesis pathways .
Synthetic Challenges: The compound’s 20+ rotatable bonds (estimated) complicate conformational control compared to ursolic acid derivatives (), which have rigid triterpenoid cores .
Metabolomic Relevance: highlights that amino acid derivatives are differentially expressed in disease states. The compound’s lysine and valine residues may link to metabolic pathways like the urea cycle or branched-chain amino acid degradation .
Q & A
Q. What are the recommended synthetic routes for this complex peptide-derived compound, and how can its structure be validated?
Methodological Answer: The compound’s synthesis involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase coupling, leveraging tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acid residues. Key steps include:
- Branching point management : Sequential coupling of amino acids with orthogonal protecting groups (e.g., Boc for amines, trityl for thiols) to avoid side reactions .
- Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve stereochemistry at chiral centers (e.g., 3-methylbutanoyl branches). 2D NMR techniques like COSY and HSQC are critical for assigning imidazole and methylsulfanyl substituents .
Q. Which analytical techniques are most effective for characterizing its stability and reactivity under varying pH/temperature conditions?
Methodological Answer:
- Stability assays : Perform accelerated degradation studies using HPLC-MS to monitor hydrolysis of labile groups (e.g., methylsulfanyl butanoyl residues) under acidic (pH 3) and basic (pH 9) conditions at 40°C .
- Reactivity profiling : Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds and circular dichroism (CD) spectroscopy to track conformational changes in aqueous vs. organic solvents .
Advanced Research Questions
Q. How can computational modeling optimize its synthesis and predict interaction with biological targets?
Methodological Answer:
- Reaction path search : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states during peptide bond formation, identifying energy barriers for steps like imidazole-propanoyl coupling .
- Docking studies : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to predict binding affinities for hypothetical targets (e.g., enzymes with hydrophobic active sites complementary to 4-methylpentanoyl motifs) .
Q. What experimental design strategies minimize variability in yield and purity during scale-up?
Methodological Answer:
- Factorial design : Employ a 2^k factorial approach to test variables (e.g., coupling reagent concentration, temperature) and interactions. For example, vary HATU/DIPEA ratios (1.5–2.5 eq) and reaction times (2–6 hours) to optimize 3-methylbutanoyl segment incorporation .
- Process control : Integrate real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
Methodological Answer:
- Comparative analysis : Re-run simulations with revised constraints (e.g., explicit solvent models instead of implicit) to align with observed byproducts (e.g., acetylated intermediates). Validate using LC-MS/MS fragmentation patterns .
- Sensitivity testing : Use Monte Carlo sampling to assess parameter uncertainties (e.g., pKa of imidazole groups) and identify error sources in DFT calculations .
Q. What methodologies assess the compound’s stability in biological matrices for pharmacological studies?
Methodological Answer:
- Plasma stability assay : Incubate the compound in human plasma (37°C, 24 hours) and quantify degradation via LC-MS. Compare with controls (e.g., plasma pre-treated with protease inhibitors) to distinguish enzymatic vs. non-enzymatic breakdown .
- Microsomal metabolism : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., hydroxylation at 4-methylpentanoyl sites) and refine metabolic stability predictions .
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